
6-(1-Azepanyl)-2-pyrazinecarboxylic acid
Overview
Description
6-(1-Azepanyl)-2-pyrazinecarboxylic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Structural Analysis
Pyrazinecarboxylic acid derivatives, including those structurally related to 6-(1-Azepanyl)-2-pyrazinecarboxylic acid, play a significant role in coordination chemistry. They have been used to synthesize various metal complexes, demonstrating the coordinating properties of ligands with the (N_aromatic, COO–) donor set. For instance, oxovanadium(IV) complexes with pyrazinecarboxylic acids have been studied for their stability and isomerism in aqueous solutions and solid states, showing the influence of ligand basicity and hydrophilicity on cis and trans isomer formation (E. Garribba, G. Micera, E. Lodyga-Chruscinska, D. Sanna, 2006).
Photoluminescence Properties
The luminescence properties of pyrazinecarboxylic acid derivatives have been a subject of interest, particularly in the synthesis of europium(III) and terbium(III) complexes. These complexes have been characterized by photoluminescent analyses, revealing the influence of nitrogen atoms in the benzene ring on the intensity and quantum efficiency of the lanthanide emissions. Such studies highlight the potential of these compounds in photoluminescent applications (S. Eliseeva, O. Mirzov, S. Troyanov, A. Vitukhnovsky, N. Kuzmina, 2004).
Supramolecular Assemblies
Research on pyrazinecarboxylic acids has extended to their role in the formation of supramolecular assemblies. The crystal structures of some pyrazinecarboxylic acids have been analyzed to examine the occurrence of supramolecular synthons, which are essential for understanding and designing crystal engineering strategies. These studies shed light on how the carboxylic acid group forms hydrogen bonds in monocarboxylic and dicarboxylic pyrazine derivatives, influencing their structural assembly and potential applications in materials science (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Properties
IUPAC Name |
6-(azepan-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-7-12-8-10(13-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUDLMNJJQYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


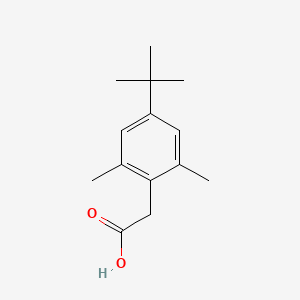
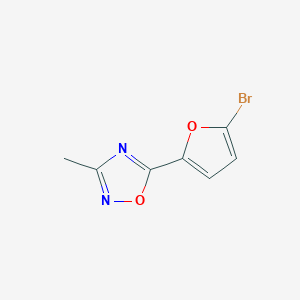
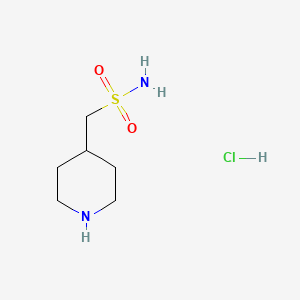

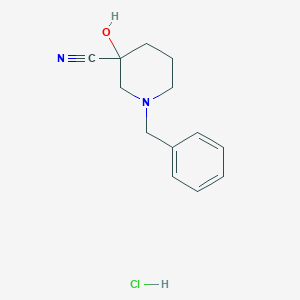
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

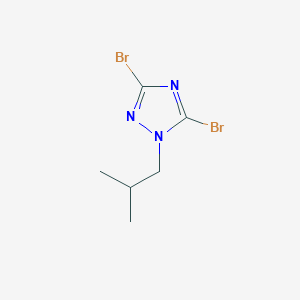
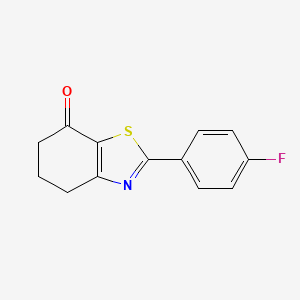
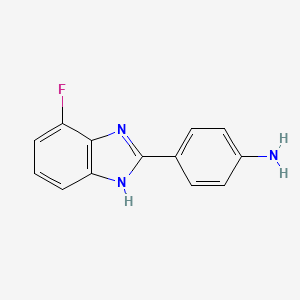
![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)

